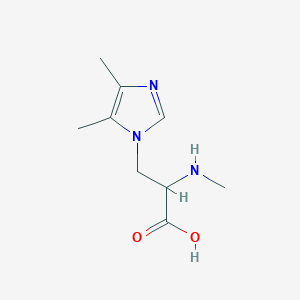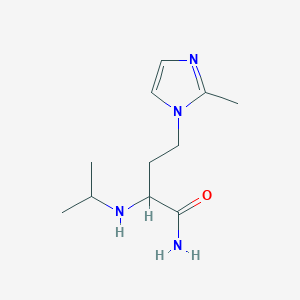![molecular formula C12H19NO4 B13633937 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used as a precursor in the synthesis of β-amino acids, which are valuable in various scientific research fields due to their conformational constraints and potential to form oligomers with definite secondary structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves regioselective introduction and transformation of substituents at the C1 carbon of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of Boc protection and subsequent functionalization steps are crucial for maintaining the integrity of the bicyclic structure during large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of β-amino acids, which are valuable for studying protein folding and stability.
Biology: Employed in the development of peptide-based drugs and biomolecules.
Medicine: Investigated for its potential use in drug design and development, particularly in creating molecules with specific conformational constraints.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its ability to act as a conformationally constrained precursor. This compound can influence the folding and stability of peptides and proteins by introducing specific structural elements that mimic natural amino acids. The molecular targets and pathways involved in its action are primarily related to its interactions with enzymes and other biomolecules during the synthesis of β-amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane: Another conformationally constrained β-amino acid precursor.
2,2-disubstituted pyrrolidine-3-carboxylic acids: These compounds also exhibit conformational constraints and are used in similar research applications.
Uniqueness
The uniqueness of 2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic structure and the presence of the tert-butoxycarbonyl group, which provides stability and protection during chemical reactions. This makes it a valuable precursor for synthesizing β-amino acids with defined secondary structures .
Propriétés
Formule moléculaire |
C12H19NO4 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-7-8-5-12(6-8,9(14)15)13(7)10(16)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
YPKKYJLEFNICPL-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C2)(N1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


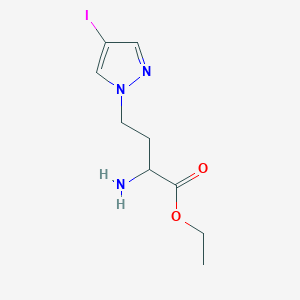
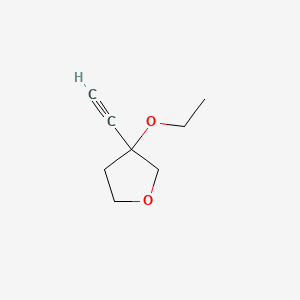
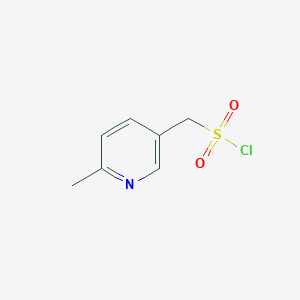
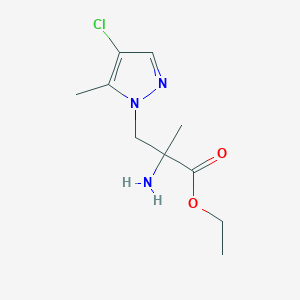
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
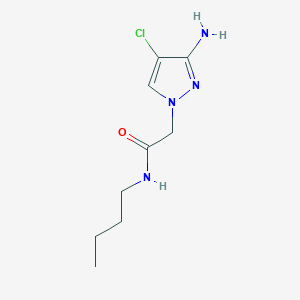
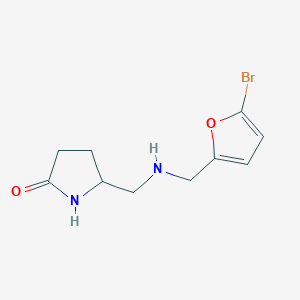

![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
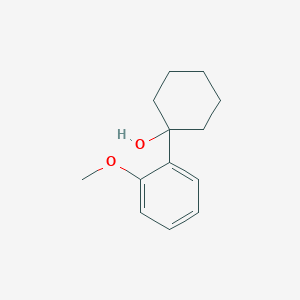

![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)
